molecular formula C8H4ClNO2 B1590938 2-Chloro-5-cyanobenzoic acid CAS No. 89891-83-8

2-Chloro-5-cyanobenzoic acid

Cat. No.: B1590938
CAS No.: 89891-83-8
M. Wt: 181.57 g/mol
InChI Key: OZNRJPYVSBAJLX-UHFFFAOYSA-N
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Description

2-Chloro-5-cyanobenzoic acid is an organic compound with the molecular formula C8H4ClNO2 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the second position and a cyano group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-cyanobenzoic acid typically involves the chlorination of 5-cyanobenzoic acid. One common method is the electrophilic aromatic substitution reaction, where 5-cyanobenzoic acid is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction proceeds under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors, to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-cyanobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Reducing agents such as LiAlH4 or catalytic hydrogenation.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

  • Substituted derivatives with various functional groups.
  • Reduced amine derivatives.
  • Oxidized carboxylic acid derivatives.

Scientific Research Applications

2-Chloro-5-cyanobenzoic acid finds applications in several scientific domains:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyanobenzoic acid largely depends on its interaction with biological molecules. The chlorine and cyano groups can participate in various binding interactions with enzymes or receptors, influencing their activity. The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and modulating biochemical pathways.

Comparison with Similar Compounds

    2-Chlorobenzoic Acid: Lacks the cyano group, making it less versatile in certain chemical reactions.

    5-Cyanobenzoic Acid: Lacks the chlorine atom, affecting its reactivity and binding properties.

    2-Chloro-4-cyanobenzoic Acid: Similar structure but with different positional isomerism, leading to distinct chemical and biological properties.

Uniqueness: 2-Chloro-5-cyanobenzoic acid is unique due to the combined presence of both chlorine and cyano groups, which confer distinct reactivity and binding characteristics. This dual functionality makes it a valuable compound in synthetic chemistry and biological research.

Properties

IUPAC Name

2-chloro-5-cyanobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNRJPYVSBAJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557344
Record name 2-Chloro-5-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89891-83-8
Record name 2-Chloro-5-cyanobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-cyanobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of NaNO2 (2.21 g, 32 mmol) in water (10 mL) was added to a solution of 5-amino-2-chlorobenzoic acid (5.0 g, 29.14 mmol) in water (40 mL) at 0° C., followed addition of by conc. HCl (10 mL) at −5° C. The reaction mixture was stirred at −5° C. for an additional 1 h and then the diazonium solution was added dropwise into a solution of potassium cuprotetracyanide [prepared by dropwise addition of a solution of KCN (10 g, 15.38 mmol) in water (18 mL) to a solution of CuSO4 (7 g, 43.8 mmol) in water (12 mL) at 70° C.] at 50° C. for 1 h. The reaction mixture was acidified with 1.5 N HCl solution and the product was extracted with EtOAc. The combined extracts were washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica 60-120 mesh, eluant 1-2% MeOH in CHCl3) to get 2-chloro-5-cyanobenzoic acid (1.8 g, yield 34%). 1H NMR (400 MHz, DMSO-d6) δ 13.92 (br s, 1H), 8.24 (d, J=2.1 Hz, 1H), 8.02-7.99 (d, J=8.4 Hz, 2.1 Hz, 1H), 7.80-7.78 (d, J=8.2 Hz, 1H). MS (ESI) m/z: Calculated for C8H4ClNO2: 180.99. found: 179.6 (M−H)−.
Name
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 g
Type
reactant
Reaction Step Four
Name
Quantity
18 mL
Type
solvent
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Four
Name
Quantity
7 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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